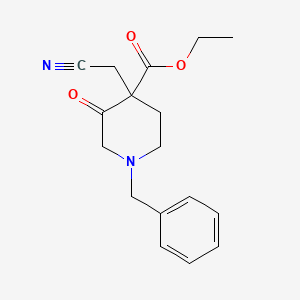

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate

Description

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate (CAS 1548292-80-3, molecular formula C₁₇H₂₀N₂O₃, molecular weight 300.35) is a piperidine derivative featuring a benzyl group at position 1, a cyanomethyl substituent at position 4, and a 3-oxo (ketone) group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, analogous to related piperidine carboxylates employed in rheumatoid arthritis drug development (e.g., Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate in ).

Key structural attributes include:

- Piperidine ring: A six-membered nitrogen-containing ring.

- 3-Oxo group: Facilitates keto-enol tautomerism and participates in hydrogen bonding.

- Cyanomethyl substituent: Offers nucleophilic reactivity (e.g., hydrolysis to carboxylic acids or formation of heterocycles).

Storage conditions (2–8°C) suggest sensitivity to thermal degradation, though detailed stability data are unavailable .

Properties

IUPAC Name |

ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMTUQKAOHKYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a cyanomethyl substituent, suggests various biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3, and it typically appears as a yellow solid. The presence of the cyanomethyl group enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone. This reaction is usually facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions, followed by purification methods like recrystallization .

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 1-benzyl-4-oxopiperidine-3-carboxylic acid + ethyl cyanomethyl ketone | Base (sodium hydride or potassium carbonate) |

| 2 | Purification | Recrystallization |

This compound exhibits its biological activity through interactions with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The exact pathways and targets depend on the context of use .

Pharmacological Properties

Research indicates that compounds similar to Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine have shown various pharmacological activities, including:

- Anticancer activity : Similar structures have been explored for their potential in cancer therapy.

- Anti-inflammatory effects : Inhibition of Janus Kinase (JAK) pathways has been noted in related compounds, suggesting potential applications in treating inflammatory diseases .

- Enzyme inhibition : The compound may inhibit histone deacetylases (HDACs), which are involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine:

- Anticancer Activity : A study demonstrated that piperidine derivatives exhibit significant growth inhibitory potency against various cancer cell lines. The specific mechanisms involved HDAC inhibition, leading to altered gene expression profiles conducive to cancer cell apoptosis .

- Inflammation Models : In vitro studies have shown that piperidine derivatives can modulate immune responses by inhibiting JAK pathways. This suggests that Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine could offer therapeutic benefits for autoimmune diseases .

Comparative Analysis with Similar Compounds

The biological activity of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine | C17H20N2O3 | Enhanced lipophilicity; potential for varied biological activity |

| Methyl 1-benzyl-3-(oxopiperidine)-4-carboxylate | C16H18N2O3 | Lacks cyanomethyl group; different reactivity profile |

The unique presence of the cyanomethyl group in Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine may confer distinct advantages in terms of reactivity and biological activity compared to its analogs.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate has shown promise in various medicinal applications:

- Neuroprotective Agents : Compounds with similar structures have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related damage in cells .

Drug Development

The compound serves as an important intermediate in the synthesis of other biologically active molecules:

- Pharmaceutical Formulations : It can be utilized in the formulation of drugs targeting specific receptors involved in neurological functions .

Case Study 1: Neuroprotective Properties

A study conducted on derivatives of this compound revealed significant neuroprotective effects in cellular models exposed to oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve cell viability, suggesting their potential use in treating neurodegenerative disorders.

| Compound | Neuroprotective Effect | Mechanism |

|---|---|---|

| This compound | High | Antioxidant activity |

| Related Derivative A | Moderate | Inhibition of apoptosis |

| Related Derivative B | Low | Minimal effect |

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, which could have implications for its use in formulations aimed at reducing oxidative damage.

| Test Method | IC50 Value (µM) | Comparison |

|---|---|---|

| DPPH Scavenging Assay | 25 µM | Superior to Vitamin C (50 µM) |

| FRAP Assay | 30 µM | Comparable to Trolox |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine Carboxylates

The table below compares the target compound with analogs differing in substituents, ester groups, or oxidation states:

Key Observations:

- Substituent Effects: The cyanomethyl group in the target compound enhances electrophilicity compared to phenylamino or methyl/ethyl ester analogs, enabling unique reactivity pathways (e.g., nitrile transformations).

Pyrrolidine and Heterocyclic Analogs

Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate (CAS 1353943-63-1) represents a pyrrolidine analog (5-membered ring) with a dimethoxyphenyl substituent.

Structural and Crystallographic Considerations

- Ring Puckering : Piperidine rings often adopt chair or boat conformations. The 3-oxo group may stabilize chair conformations via intramolecular hydrogen bonds, as seen in similar α-ketoester derivatives ().

- Intermolecular Interactions: The cyanomethyl and carbonyl groups can engage in O···π-hole tetrel bonding, analogous to triazole derivatives in , influencing crystal packing and stability .

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate generally proceeds via the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives with cyanomethylating agents under basic conditions. The key steps are:

- Formation of the piperidine core with appropriate substitutions.

- Introduction of the cyanomethyl group at the 4-position.

- Esterification to yield the ethyl carboxylate moiety.

A typical synthetic strategy involves:

| Step | Reactants | Conditions | Notes | |

|---|---|---|---|---|

| 1 | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | Reaction with ethyl cyanomethyl ketone | Base-catalyzed (NaH or K2CO3), controlled temperature | Formation of cyanomethyl-substituted intermediate |

| 2 | Intermediate | Recrystallization or chromatographic purification | Solvent-dependent | Isolation of pure product |

This method is supported by the reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone in the presence of sodium hydride or potassium carbonate, which facilitates nucleophilic substitution and cyanomethyl group introduction.

Detailed Reaction Conditions and Reagents

- Base Catalysts: Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the acidic hydrogen, enabling nucleophilic attack on the cyanomethyl ketone.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to dissolve reactants and facilitate the reaction.

- Temperature: Reactions are generally conducted under reflux or mild heating to promote completion without decomposition.

- Reaction Time: Typically ranges from 1 to 4 hours depending on scale and catalyst efficiency.

Industrial Scale Considerations

Industrial synthesis scales up the laboratory procedure with optimization for yield and purity:

- Use of continuous flow reactors to maintain consistent reaction conditions.

- Advanced purification methods such as preparative chromatography or recrystallization to ensure product quality.

- Optimization of catalyst loading and solvent recycling to reduce costs and environmental impact.

Representative Laboratory Procedure Example

| Step | Procedure Description |

|---|---|

| 1 | To a stirred solution of 1-benzyl-4-oxopiperidine-3-carboxylic acid in dry THF, sodium hydride (60% dispersion) is added portion-wise under nitrogen atmosphere at 0°C. |

| 2 | After gas evolution ceases, ethyl cyanomethyl ketone is added dropwise, and the mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours. |

| 3 | The reaction mixture is cooled, quenched with water, and extracted with ethyl acetate. |

| 4 | Organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |

| 5 | The crude product is purified by recrystallization from ethanol or by silica gel chromatography to afford pure this compound. |

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Base Catalyst | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Same, with optimized loading |

| Solvent | THF, DMF | Solvent recycling systems implemented |

| Temperature | Reflux (~65-80°C) | Controlled heating with continuous flow |

| Reaction Time | 2-4 hours | Reduced to 1-2 hours via process optimization |

| Purification | Recrystallization, chromatography | Chromatography, crystallization, filtration |

| Yield | Typically 85-95% | Optimized to >95% |

Summary of Research Findings

- The reaction of 1-benzyl-4-oxopiperidine-3-carboxylic acid with ethyl cyanomethyl ketone under basic conditions is the most reliable synthetic route.

- Sodium hydride and potassium carbonate are effective bases, with sodium hydride providing faster reaction rates but requiring stricter handling.

- Recrystallization and chromatographic purification yield high-purity products suitable for further chemical or pharmacological applications.

- Industrial methods emphasize continuous flow chemistry and solvent recovery to improve efficiency and sustainability.

Q & A

Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate?

The compound is typically synthesized via catalytic hydrogenation of its benzyl-protected precursor. For instance, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride can undergo Pd-C catalyzed N-debenzylation under elevated hydrogen pressure (4.9 atm) to yield intermediates like ethyl 3-oxopiperidine-4-carboxylate hydrochloride. Alternative methods using modified hydrogenation protocols (e.g., Chen et al.'s procedure) reduce reaction times to 2 hours by optimizing pressure and catalyst activity . The cyanomethyl group is introduced via nucleophilic substitution or alkylation of a piperidine precursor, though regioselectivity must be controlled to avoid byproducts.

Q. How is the compound characterized post-synthesis?

Characterization involves a combination of spectroscopic and analytical techniques:

- Melting Point : Decomposition near 170°C (observed in structurally related piperidine carboxylates) .

- Spectroscopy : H/C NMR to confirm the cyanomethyl (-CHCN) and benzyl substituents, IR for carbonyl (3-oxo) and nitrile stretching frequencies.

- Chromatography : Column purification with eluents like cyclohexane/EtOAC (6:4) or n-hexane/EtO/MeOH/toluene mixtures to isolate derivatives .

Advanced Research Questions

Q. How can researchers optimize the catalytic hydrogenation step for N-debenzylation?

Debenzylation efficiency depends on catalyst type, hydrogen pressure, and solvent. While Zhang et al. required 4.9 atm H for complete debenzylation in 4 hours, Chen et al. achieved similar results in 2 hours by adjusting catalyst loading and reaction conditions. Key variables include:

- Catalyst Activity : Freshly activated Pd-C vs. recycled catalysts.

- Solvent Polarity : Polar aprotic solvents (e.g., THF) may enhance hydrogen uptake.

- Pressure Tolerance : High-pressure reactors vs. standard Parr shakers .

Q. What strategies address regioselectivity challenges in introducing the cyanomethyl group?

Regioselective functionalization at the piperidine 4-position can be achieved using steric or electronic directing groups. For example:

- Protecting Groups : Temporary protection of the 3-oxo moiety to direct cyanomethylation.

- Metal-Mediated Reactions : Nickel- or palladium-catalyzed cross-coupling to ensure site-specific substitution (e.g., Catellani reaction frameworks for complex heterocycles) .

- Kinetic Control : Low-temperature reactions to favor the desired regioisomer .

Q. How do conflicting data on reaction conditions (e.g., debenzylation time/pressure) inform experimental design?

Discrepancies in literature methods highlight the need for systematic variable testing. For instance:

- Catalyst Loading : Higher Pd-C concentrations may reduce pressure requirements.

- Substrate Purity : Impurities in the benzyl-protected precursor can inhibit hydrogenation.

- Reaction Monitoring : Real-time TLC or GC-MS to track intermediate formation and optimize conditions .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Moisture Sensitivity : Hydrolysis of the nitrile group necessitates anhydrous storage (sealed containers with desiccants).

- Thermal Stability : Avoid prolonged heating above 100°C to prevent decomposition of the 3-oxo moiety.

- Light Sensitivity : UV exposure may degrade the benzyl group; amber glassware is recommended .

Methodological Guidance

Q. How should researchers handle purification of derivatives with similar polarity?

Use gradient elution chromatography with mixed solvent systems (e.g., cyclohexane/EtOAc ratios adjusted from 6:4 to 1:1) to resolve closely related analogs. Prep-HPLC with C18 columns and acetonitrile/water gradients can further purify polar derivatives .

Q. What safety protocols are critical for handling nitrile-containing intermediates?

- Ventilation : Use fume hoods to avoid inhalation of volatile cyanide byproducts.

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Waste Disposal : Neutralize nitrile waste with alkaline hydrogen peroxide before disposal .

Data Contradiction Analysis

Q. Why do different studies report varying yields for cyanomethylation reactions?

Discrepancies arise from:

- Substrate Activation : Pre-activation of the piperidine nitrogen (e.g., as a hydrochloride salt) improves reactivity.

- Solvent Effects : Polar solvents (DMF, DMSO) enhance nucleophilicity of the cyanomethyl group but may promote side reactions.

- Catalyst Compatibility : Residual Pd from hydrogenation steps can interfere with subsequent alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.